Cas no 611-55-2 (6,7-Dimethylpterin)

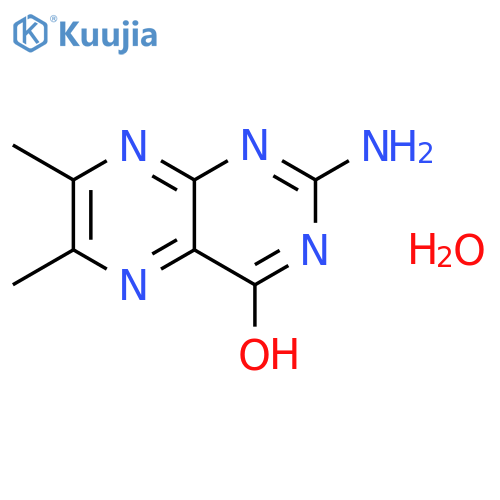

6,7-Dimethylpterin structure

商品名:6,7-Dimethylpterin

6,7-Dimethylpterin 化学的及び物理的性質

名前と識別子

-

- 2-Amino-6,7-dimethyl-4-hydroxypteridine hydrate

- 2-Amino-6,7-dimethyl-4-hydroxypteridine

- 2-Amino-6,7-dimethyl-4-pteridinol

- 2-amino-6,7-dimethyl-1H-pteridin-4-one

- 2-Amino-6,7-dimethylpteridin-4-ol

- 6,7-Dimethylpterin

- 2-Amino-6,7-dimethyl-4(3H)-pteridinone

- FT-0611195

- 2-Amino-6,7-dimethyl-8H-pteridin-4-one

- A833067

- 4(3H)-Pteridinone, 2-amino-6,7-dimethyl-

- 2-amino-6,7-dimethyl-3h-pteridin-4-one

- EINECS 210-270-3

- 2-amino-6,7-dimethylpteridin-4(3H)-one

- SCHEMBL1024549

- DTXSID10209986

- 2-Amino-4-hydroxy-6,7-dimethylpteridine

- PD131105

- AKOS015894679

- 4(1H)-Pteridinone, 2-amino-6,7-dimethyl-

- ZKWZUPPXTCQQJL-UHFFFAOYSA-N

- 2-Amino-4-hydroxy-6,7-dimethylpteridine CAS Number:

- TS-00256

- CS-0094338

- NS00034586

- CHEBI:78243

- AKOS022643668

- 2-amino-6,7-dimethyl-4,8-dihydropteridin-4-one

- EN300-6734663

- 2-Amino-4-oxy-6,7-dimethylpteridin

- W-204232

- HMS1667I04

- NSC-31671

- Z1255382970

- 4-Pteridinol, 2-amino-6,7-dimethyl-

- 611-55-2

- SR-01000643333-1

- CCG-54222

- MU3OYY5QRP

- 2-amino-6,7-dimethylpteridin-4(1H)-one

- NSC 31671

- Q27147701

- UNII-MU3OYY5QRP

- NSC31671

- DTXCID60132477

- 2-Amino-6,7-dimethyl-pteridin-4-ol

- STL512767

- pteridine, 2-amino-4-hydroxy-6,7-dimethyl-

- DB-053800

-

- MDL: MFCD00006706

- インチ: InChI=1S/C8H9N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h1-2H3,(H3,9,11,12,13,14)

- InChIKey: ZKWZUPPXTCQQJL-UHFFFAOYSA-N

- ほほえんだ: CC1=NC2=C(NC(NC2=O)=N)N=C1C

- BRN: 168607

計算された属性

- せいみつぶんしりょう: 191.08100

- どういたいしつりょう: 191.081

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 290

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 55

- 疎水性パラメータ計算基準値(XlogP): -0.6

- トポロジー分子極性表面積: 93.3A^2

じっけんとくせい

- 密度みつど: 1.65

- ゆうかいてん: >300 °C(lit.)

- ふってん: 423.9°C at 760 mmHg

- フラッシュポイント: 210.1°C

- 屈折率: 1.79

- PSA: 97.81000

- LogP: 0.90560

6,7-Dimethylpterin セキュリティ情報

6,7-Dimethylpterin 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6,7-Dimethylpterin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D766340-500mg |

2-Amino-6,7-dimethylpteridin-4-ol |

611-55-2 | 97% | 500mg |

$1635 | 2024-06-07 | |

| Chemenu | CM332705-10g |

2-Amino-6,7-dimethylpteridin-4(3H)-one |

611-55-2 | 95%+ | 10g |

$1334 | 2021-08-18 | |

| Enamine | EN300-6734663-1.0g |

2-amino-6,7-dimethyl-4,8-dihydropteridin-4-one |

611-55-2 | 95% | 1g |

$1357.0 | 2023-05-30 | |

| 1PlusChem | 1P003GYL-100mg |

2-Amino-6,7-dimethylpteridin-4-ol |

611-55-2 | ≥95% | 100mg |

$85.00 | 2024-04-22 | |

| A2B Chem LLC | AB61149-100mg |

2-Amino-6,7-dimethylpteridin-4-ol |

611-55-2 | ≥95% | 100mg |

$40.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1164978-5g |

2-Amino-6,7-dimethylpteridin-4(3H)-one |

611-55-2 | 95+% | 5g |

¥5196.00 | 2024-05-07 | |

| A2B Chem LLC | AB61149-1g |

2-Amino-6,7-dimethylpteridin-4-ol |

611-55-2 | ≥95% | 1g |

$251.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D766340-500mg |

2-Amino-6,7-dimethylpteridin-4-ol |

611-55-2 | 97% | 500mg |

$1635 | 2025-02-25 | |

| eNovation Chemicals LLC | D766340-50mg |

2-Amino-6,7-dimethylpteridin-4-ol |

611-55-2 | 97% | 50mg |

$500 | 2024-06-07 | |

| eNovation Chemicals LLC | D766340-500mg |

2-Amino-6,7-dimethylpteridin-4-ol |

611-55-2 | 97% | 500mg |

$1635 | 2025-02-28 |

6,7-Dimethylpterin 関連文献

-

Jean Mirza,Wolfgang Pfleiderer,A. D. Brewer,Alexander Stuart,H. C. S. Wood J. Chem. Soc. C 1970 437

-

Thomas Malcomson,Martin J. Paterson Photochem. Photobiol. Sci. 2020 19 1538

-

3. Pterins. Part 2. Stereochemistry of catalytic reduction of 6-methyl- and 6,7-dimethyl-pterin and of 2,4-diamino-6-methylpteridineWilfred L. F. Armarego,Henning Schou J. Chem. Soc. Perkin Trans. 1 1977 2529

-

Burki Rajendar,Seiichi Nishizawa,Norio Teramae Org. Biomol. Chem. 2008 6 670

-

Zhiqiang Ye,Burki Rajendar,Dai Qing,Seiichi Nishizawa,Norio Teramae Chem. Commun. 2008 6588

611-55-2 (6,7-Dimethylpterin) 関連製品

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:611-55-2)6,7-Dimethylpterin

清らかである:99%

はかる:10g

価格 ($):766.0